molecular formula C9H14OSSi B13467241 2-[(Trimethylsilyl)oxy]benzene-1-thiol CAS No. 58952-72-0

2-[(Trimethylsilyl)oxy]benzene-1-thiol

Cat. No.: B13467241
CAS No.: 58952-72-0
M. Wt: 198.36 g/mol
InChI Key: PTNAFEBVOLIPAT-UHFFFAOYSA-N
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Description

2-[(Trimethylsilyl)oxy]benzene-1-thiol is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a benzene ring through an oxygen atom, with a thiol group (-SH) on the benzene ring. This compound is notable for its unique combination of silicon, oxygen, and sulfur atoms, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Trimethylsilyl)oxy]benzene-1-thiol typically involves the protection of the hydroxyl group on benzene-1-thiol using a trimethylsilylating agent such as chlorotrimethylsilane in the presence of a base like triethylamine . The reaction proceeds through an S_N2-like mechanism where the hydroxyl group attacks the silicon atom, resulting in the formation of the trimethylsilyl ether.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar protective group chemistry. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Trimethylsilyl)oxy]benzene-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding benzene-1-thiol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine can be used to oxidize the thiol group.

    Reduction: Reducing agents such as zinc and hydrochloric acid can convert the compound back to benzene-1-thiol.

    Substitution: Acidic or basic conditions can facilitate the removal of the trimethylsilyl group, allowing for further functionalization.

Major Products Formed

    Disulfides: Formed through oxidation of the thiol group.

    Sulfonic Acids: Another product of thiol oxidation.

    Benzene-1-thiol: Formed through reduction or deprotection reactions.

Scientific Research Applications

2-[(Trimethylsilyl)oxy]benzene-1-thiol finds applications in various fields:

Mechanism of Action

The mechanism of action of 2-[(Trimethylsilyl)oxy]benzene-1-thiol primarily involves the reactivity of the thiol group and the trimethylsilyl ether. The thiol group can participate in redox reactions, forming disulfides or sulfonic acids. The trimethylsilyl group acts as a protective group, preventing unwanted reactions at the hydroxyl site until it is selectively removed under specific conditions .

Comparison with Similar Compounds

Similar Compounds

    Benzene-1-thiol: Lacks the trimethylsilyl group, making it more reactive and less stable.

    Trimethylsilyl ethers: Similar in structure but lack the thiol group, limiting their reactivity in redox processes.

Uniqueness

2-[(Trimethylsilyl)oxy]benzene-1-thiol is unique due to the combination of a thiol group and a trimethylsilyl ether, providing both protective and reactive functionalities. This dual nature allows for selective reactions and protection strategies in complex organic syntheses.

Properties

CAS No.

58952-72-0

Molecular Formula

C9H14OSSi

Molecular Weight

198.36 g/mol

IUPAC Name

2-trimethylsilyloxybenzenethiol

InChI

InChI=1S/C9H14OSSi/c1-12(2,3)10-8-6-4-5-7-9(8)11/h4-7,11H,1-3H3

InChI Key

PTNAFEBVOLIPAT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC=CC=C1S

Origin of Product

United States

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